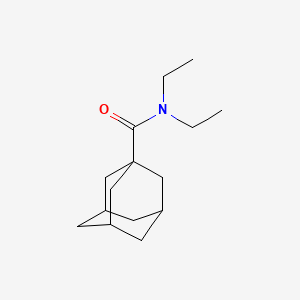
(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a nitrophenyl group, a furan ring, and a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The cyano group is then added through a nucleophilic substitution reaction. Finally, the trifluoromethylphenyl group is incorporated using a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, amines, and substituted furans. These products can be further utilized in different applications depending on their chemical properties.
科学的研究の応用
(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of (2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The cyano group can interact with enzymes and proteins, leading to inhibition or activation of certain biological processes. The nitrophenyl group can undergo redox reactions, affecting cellular oxidative stress levels. The trifluoromethylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Gallium Arsenide: A compound semiconductor with unique electronic properties.
Chitosan: A biopolymer used in various applications, including food packaging.
Uniqueness
(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C21H12F3N3O4 |
|---|---|
分子量 |
427.3 g/mol |
IUPAC名 |
(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H12F3N3O4/c22-21(23,24)15-4-2-5-16(11-15)26-20(28)14(12-25)10-18-7-8-19(31-18)13-3-1-6-17(9-13)27(29)30/h1-11H,(H,26,28)/b14-10+ |
InChIキー |
LXSPLIWZANAJGT-GXDHUFHOSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


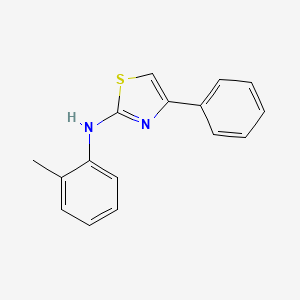

![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)
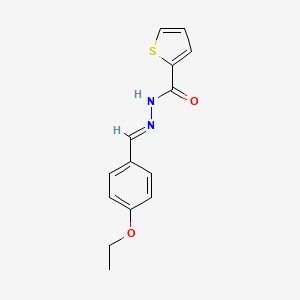
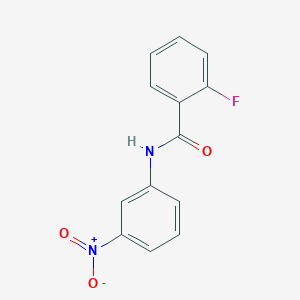
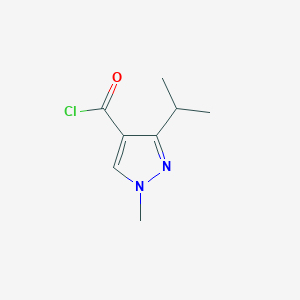

![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)
![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
